Insulin Receptor Binding Affinity: Insulin argine Matches Native Insulin's Binding Profile
In direct competition binding assays, diarginylinsulin (insulin argine) demonstrates an insulin receptor binding affinity that is statistically indistinguishable from native human insulin. The half-maximal displacement of radiolabeled tracer occurred at 352 ± 33 pmol/l for diarginylinsulin, compared to 337 ± 32 pmol/l for native insulin, a difference of less than 5% [1]. This quantitative parity confirms that the B-chain arginine extensions do not compromise the compound's fundamental ability to recognize and bind the insulin receptor. This finding is further corroborated by association and dissociation kinetic studies which revealed no differences between diarginylinsulin and native insulin [1].
| Evidence Dimension | Insulin Receptor Binding Affinity (Competition Assay) |
|---|---|
| Target Compound Data | Half-maximal displacement (IC50) = 352 ± 33 pmol/l |
| Comparator Or Baseline | Native human insulin: Half-maximal displacement (IC50) = 337 ± 32 pmol/l |
| Quantified Difference | No statistically significant difference; values within 5% |
| Conditions | In vitro competition assay using human adipocytes; radiolabeled insulin tracer |
Why This Matters
This data confirms that Insulin argine retains full insulin receptor binding capability, a critical quality attribute for any insulin analog intended for metabolic research or therapeutic development, ensuring that observed biological effects are due to its unique pharmacokinetics rather than impaired receptor engagement.
- [1] Zeuzem S, Stahl E, Jungmann E, Zoltobrocki M, Schöffling K, Caspary WF. In vitro activity of biosynthetic human diarginylinsulin. Diabetologia. 1990 Feb;33(2):65-71. doi: 10.1007/BF00401042. View Source
